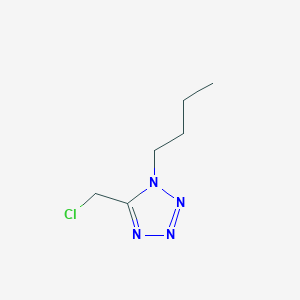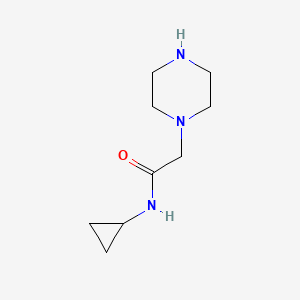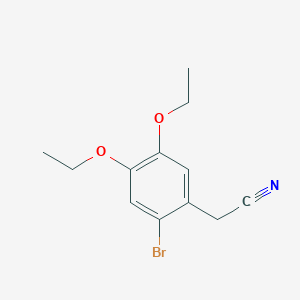![molecular formula C19H17NO B1276259 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine CAS No. 400746-75-0](/img/structure/B1276259.png)
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and an amine group attached to the other phenyl ring
Applications De Recherche Scientifique
4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine typically involves the following steps:
Benzylation: The initial step involves the benzylation of a biphenyl derivative to introduce the benzyloxy group. This can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Amination: The next step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of acylated or alkylated biphenyl derivatives.
Comparaison Avec Des Composés Similaires
- 4’-(Benzyloxy)-[1,1’-biphenyl]-4-ol
- 4’-(Benzyloxy)-[1,1’-biphenyl]-3-amine
- 4’-(Benzyloxy)-[1,1’-biphenyl]-3-carbonitrile
Uniqueness: 4’-(Benzyloxy)-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the benzyloxy and amine groups on the biphenyl scaffold. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the amine group at the 2-position can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Propriétés
IUPAC Name |
2-(4-phenylmethoxyphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIPQWRPJDHCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403499 |
Source


|
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400746-75-0 |
Source


|
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)


